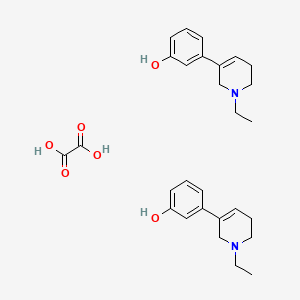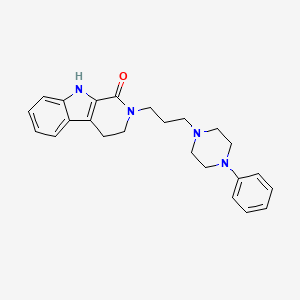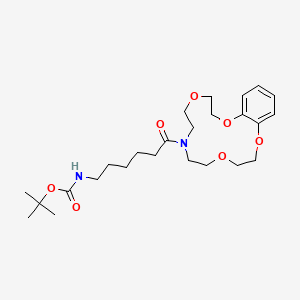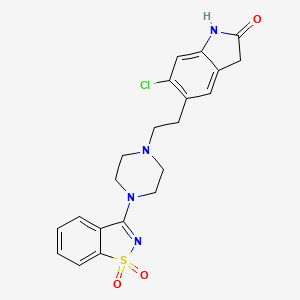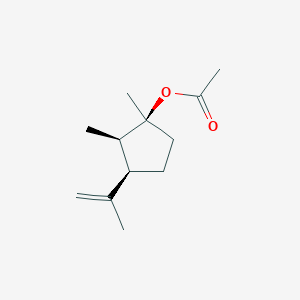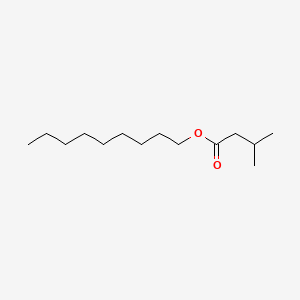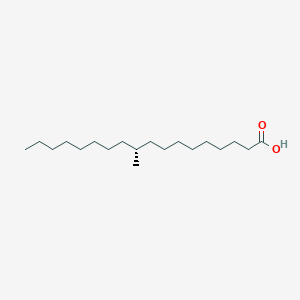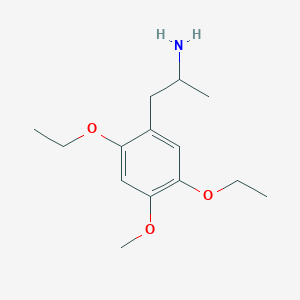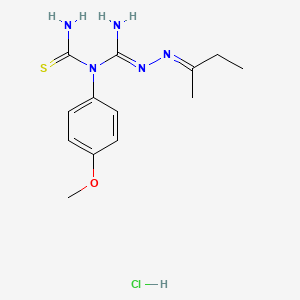
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl is a complex organic compound that belongs to the class of hydrazinecarboximidamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The hydrochloride (HCl) form of this compound enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-methoxyphenylhydrazine with an appropriate isocyanate to form the hydrazinecarboximidamide core. Subsequent reactions with aminothioxomethyl derivatives and 1-methylpropylidene intermediates under controlled conditions lead to the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反应分析
Types of Reactions
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
相似化合物的比较
Similar Compounds
Similar compounds include other hydrazinecarboximidamides and related derivatives, such as:
- N-(4-Methoxyphenyl)-N’-(1-methylpropylidene)hydrazinecarboximidamide
- N-(Aminothioxomethyl)-N’-(4-methoxyphenyl)hydrazinecarboximidamide
Uniqueness
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
属性
CAS 编号 |
126281-59-2 |
|---|---|
分子式 |
C13H20ClN5OS |
分子量 |
329.85 g/mol |
IUPAC 名称 |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methoxyphenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-4-9(2)16-17-12(14)18(13(15)20)10-5-7-11(19-3)8-6-10;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,20);1H/b16-9+; |
InChI 键 |
GETVSOBWYQIIGM-QOVZSLTQSA-N |
手性 SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)OC)C(=S)N)/C.Cl |
规范 SMILES |
CCC(=NN=C(N)N(C1=CC=C(C=C1)OC)C(=S)N)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


